N-(2-Bromopyrimidin-5-YL)acetamide
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Overview
Description
Acetamide, N-(2-bromo-5-pyrimidinyl)-, also known as N-(5-bromo-2-pyrimidinyl)acetamide, is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromo-5-pyrimidinyl)- typically involves the reaction of 2-bromo-5-pyrimidinamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-5-pyrimidinamine+acetic anhydride→N-(2-bromo-5-pyrimidinyl)acetamide+acetic acid
The reaction is usually conducted in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of Acetamide, N-(2-bromo-5-pyrimidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
Acetamide, N-(2-bromo-5-pyrimidinyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(5-bromo-2-pyridinyl)acetamide
- N-(2-bromo-5-chloropyrimidinyl)acetamide
Uniqueness
Acetamide, N-(2-bromo-5-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the acetamide group at the 5-position allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
1209458-44-5 |
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Molecular Formula |
C6H6BrN3O |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
N-(2-bromopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |
InChI Key |
QCEWICRFGKXCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)Br |
Origin of Product |
United States |
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